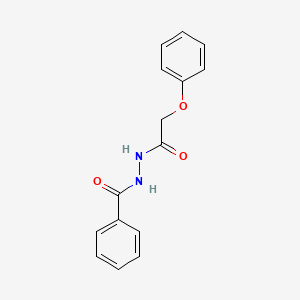

N'-(2-phenoxyacetyl)benzohydrazide

Description

N'-(2-Phenoxyacetyl)benzohydrazide is a benzohydrazide derivative characterized by a phenoxyacetyl group attached to the hydrazide nitrogen. This compound is synthesized through the condensation of benzohydrazide with 2-phenoxyacetyl chloride or related acylating agents, followed by purification via recrystallization or chromatography .

Studies highlight its role as a precursor for anti-inflammatory and analgesic agents. For example, derivatives such as N'-(2-phenoxyacetyl)nicotinohydrazide and N'-(2-phenoxyacetyl)isonicotinohydrazide demonstrated significant COX-2 inhibition (IC₅₀: 1.2–2.8 μM) and reduced carrageenan-induced paw edema in murine models by 65–78% . These activities are attributed to the phenoxyacetyl group’s electron-withdrawing effects, which stabilize the hydrazone linkage and enhance receptor binding.

Properties

Molecular Formula |

C15H14N2O3 |

|---|---|

Molecular Weight |

270.28 g/mol |

IUPAC Name |

N'-(2-phenoxyacetyl)benzohydrazide |

InChI |

InChI=1S/C15H14N2O3/c18-14(11-20-13-9-5-2-6-10-13)16-17-15(19)12-7-3-1-4-8-12/h1-10H,11H2,(H,16,18)(H,17,19) |

InChI Key |

YUZJSLMIEMARFU-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NNC(=O)COC2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(2-phenoxyacetyl)benzohydrazide typically involves the reaction of phenoxyacetic acid with benzohydrazide. The process begins with the esterification of phenoxyacetic acid to form phenoxyacetyl chloride. This intermediate is then reacted with benzohydrazide under controlled conditions to yield N’-(2-phenoxyacetyl)benzohydrazide .

Industrial Production Methods

In an industrial setting, the production of N’-(2-phenoxyacetyl)benzohydrazide can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of catalysts. The process involves the same basic steps as the laboratory synthesis but is carried out in larger reactors with continuous monitoring to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N’-(2-phenoxyacetyl)benzohydrazide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into different hydrazine derivatives.

Substitution: It can participate in nucleophilic substitution reactions, where the phenoxyacetyl group can be replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. The reactions are typically carried out under mild to moderate conditions, with careful control of temperature and pH to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield phenoxyacetic acid derivatives, while reduction can produce various hydrazine compounds. Substitution reactions can lead to the formation of new benzohydrazide derivatives with different functional groups .

Scientific Research Applications

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: The compound has shown promise as an inhibitor of certain enzymes, making it a candidate for the development of new drugs.

Mechanism of Action

The mechanism of action of N’-(2-phenoxyacetyl)benzohydrazide involves its interaction with specific molecular targets, such as enzymes. The compound can bind to the active sites of enzymes, inhibiting their activity and thereby exerting its biological effects. For example, it has been shown to inhibit enoyl ACP reductase and dihydrofolate reductase, enzymes involved in bacterial cell wall synthesis and folate metabolism, respectively .

Comparison with Similar Compounds

Comparison with Similar Benzohydrazide Derivatives

Structural and Functional Group Variations

- N'-(Substituted benzylidene)benzohydrazides (e.g., 3a–3b): Contain benzylidene substituents (e.g., nitro, chloro) at the hydrazide nitrogen. Exhibit cytotoxicity against A549 (lung cancer) and MCF-7 (breast cancer) cells, with IC₅₀ values of 0.03–0.06 μM, outperforming cisplatin in some cases . Key difference: The absence of the phenoxyacetyl group reduces anti-inflammatory activity but enhances anticancer potency via DNA intercalation .

- 3,4-Dimethoxybenzohydrazides: Methoxy groups at the 3- and 4-positions of the benzohydrazide core. Show broad-spectrum antimicrobial activity (MIC: 2–8 µg/mL against S. aureus and E. coli) due to increased lipophilicity and membrane penetration . Key difference: Unlike N'-(2-phenoxyacetyl) derivatives, these lack significant COX-2 inhibition but exhibit stronger antibacterial effects .

- Acridine-based benzohydrazides (e.g., 3a–e): Fused acridine rings enhance planar aromaticity, promoting DNA topoisomerase inhibition. Demonstrated IC₅₀ values of 11.2–12.2 µM against prostate cancer (PC-3 and LNCaP) cells . Key difference: The acridine moiety shifts the activity toward androgen receptor antagonism, unlike the anti-inflammatory focus of N'-(2-phenoxyacetyl) derivatives .

Pharmacological Activity Profiles

Electronic and Steric Effects

- This compound: The phenoxy group’s electron-withdrawing nature lowers the HOMO-LUMO gap (ΔE: 4.2 eV), increasing electrophilicity and reactivity toward biological targets .

- N'-(4-Dimethylaminobenzylidene)benzohydrazide: Electron-donating dimethylamino groups raise ΔE to 5.1 eV, reducing reactivity but improving membrane permeability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.